molecular formula C22H12N2O4 B14208713 5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione CAS No. 827322-20-3

5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione

Cat. No.: B14208713
CAS No.: 827322-20-3
M. Wt: 368.3 g/mol
InChI Key: MCULAKTYJFJHLL-UHFFFAOYSA-N
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Description

5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxazole ring fused with a quinoline moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of N-(4-hydroxyquinolin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is often prepared from 5-amino-6-hydroxyquinoline and an acid chloride or anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the quinoline or oxazole rings, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

827322-20-3

Molecular Formula

C22H12N2O4

Molecular Weight

368.3 g/mol

IUPAC Name

5-oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione

InChI

InChI=1S/C22H12N2O4/c25-19-16-15(13-7-3-1-4-8-13)11-12-24(27)18(16)20(26)21-17(19)23-22(28-21)14-9-5-2-6-10-14/h1-12H

InChI Key

MCULAKTYJFJHLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=[N+](C=C2)[O-])C(=O)C4=C(C3=O)N=C(O4)C5=CC=CC=C5

Origin of Product

United States

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